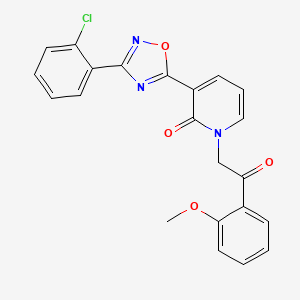

![molecular formula C16H11F3N6O B2874798 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide CAS No. 2034551-03-4](/img/structure/B2874798.png)

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide” is a complex organic compound. It has a molecular weight of 307.15 . The IUPAC name for this compound is N-methyl-1-(8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dichloropyrazine was used as a starting material in one method, and the hydrazine group of the compound was substituted via a nucleophilic reaction using hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors .

Chemical Reactions Analysis

The chemical reactions of this compound could involve the triazole ring. Triazole compounds are known to show versatile biological activities due to their ability to bind with a variety of enzymes and receptors .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 307.15 and its InChI key is OHVOQBDXXOZTIK-UHFFFAOYSA-N .

科学的研究の応用

Antibacterial Agents

The triazolo[4,3-a]pyridine moiety, which is part of the compound’s structure, has been studied for its antibacterial properties . Compounds with this structure have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have been compared to first-line antibacterial agents like ampicillin, indicating their potential as new antimicrobial agents.

Anticonvulsant Drugs

Trifluoromethyl-1,2,4-triazole derivatives, which share a similar structural motif with the compound , have been applied as anticonvulsant drugs . This suggests that the compound could be explored for its efficacy in treating seizure disorders, contributing to the development of new medications in neurology.

GlyT1 Inhibitors

The same class of compounds has also been used as GlyT1 inhibitors . GlyT1 is involved in the modulation of glycine levels in the central nervous system, and inhibitors of this enzyme are researched for the treatment of schizophrenia and other neurological disorders.

Anti-HIV Agents

Some trifluoromethyl-1,2,4-triazole derivatives have shown potential as anti-HIV-1 reagents . This indicates that the compound could be valuable in the research for new treatments against HIV, potentially improving the lives of those affected by the virus.

NK1-Receptor Ligands

The compound’s structural relatives have been used as NK1-receptor ligands . The NK1 receptor is a target in the treatment of depression, anxiety, and nausea, among other conditions. Research into this application could lead to the development of new therapeutic agents for these disorders.

Antiviral Activity Against Herpes Simplex Virus

Derivatives of the triazolo[4,3-a]quinoxaline, which is structurally related to the compound, have been tested for antiviral activity against Herpes simplex virus . This suggests that the compound could be part of studies aimed at finding new treatments for viral infections.

作用機序

Target of Action

The compound, N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide, is a part of the 1,2,4-triazolo[4,3-a]pyrazine derivatives . These derivatives have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The primary targets of these compounds are often enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

The compound interacts with its target enzymes by forming specific interactions, which are facilitated by the hydrogen bond accepting and donating characteristics of its core structure . This interaction can inhibit the activity of the target enzymes, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt the balance of pH in cells, affecting various cellular processes . Similarly, the inhibition of cholinesterase can increase the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .

Result of Action

The result of the compound’s action depends on the specific target and the type of interaction. For example, the inhibition of carbonic anhydrase can lead to a decrease in the rate of carbon dioxide transport from tissues to lungs . The inhibition of cholinesterase can lead to an increase in the duration of action of acetylcholine, resulting in prolonged muscle contraction .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N6O/c17-16(18,19)10-5-3-7-25-12(22-24-14(10)25)8-20-15(26)13-9-4-1-2-6-11(9)21-23-13/h1-7H,8H2,(H,20,26)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJDMQHKOARPPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874719.png)

![Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2874722.png)

![2-[(2-Chlorophenyl)methyl]-6-cyclopentyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2874727.png)

![2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2874729.png)

![1-(Pyridin-3-yl)-4-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]piperazin-2-one](/img/structure/B2874730.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2874732.png)

![3-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2874733.png)

![2-(methylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2874734.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2874738.png)